Myelin Basic Protein (1-11)
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Overview
Description
The compound Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH is a peptide consisting of a sequence of amino acids: acetylated alanine, serine, glutamine, lysine, arginine, proline, serine, glutamine, arginine, histidine, and glycine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH: can undergo various chemical reactions, including:
Oxidation: Certain amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH: has several scientific research applications:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of peptides in cellular processes and signaling pathways.
Medicine: Exploring potential therapeutic uses, such as in drug development for targeting specific proteins or pathways.
Industry: Utilizing peptides in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH: shares similarities with other peptides that have sequences of amino acids.
Neuroleukin: A neurotrophic factor with a sequence homologous to phosphohexose isomerase.
Other peptides: Various peptides with similar sequences but different biological activities.
Uniqueness
The uniqueness of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH lies in its specific sequence, which determines its biological function and potential applications. The presence of specific amino acids like arginine and lysine can influence its binding properties and interactions with other molecules.
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H88N22O17/c1-26(65-27(2)77)41(82)72-35(23-75)47(88)68-31(12-14-38(54)78)45(86)66-29(8-3-4-16-53)43(84)70-33(10-6-18-62-52(58)59)50(91)74-19-7-11-37(74)49(90)73-36(24-76)48(89)69-32(13-15-39(55)79)46(87)67-30(9-5-17-61-51(56)57)44(85)71-34(20-28-21-60-25-64-28)42(83)63-22-40(80)81/h21,25-26,29-37,75-76H,3-20,22-24,53H2,1-2H3,(H2,54,78)(H2,55,79)(H,60,64)(H,63,83)(H,65,77)(H,66,86)(H,67,87)(H,68,88)(H,69,89)(H,70,84)(H,71,85)(H,72,82)(H,73,90)(H,80,81)(H4,56,57,61)(H4,58,59,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJQRTSMYDMULO-DAHMAOPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H88N22O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.